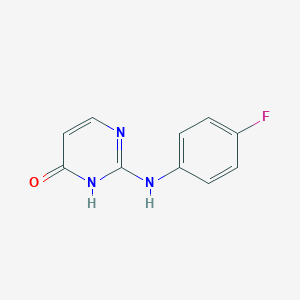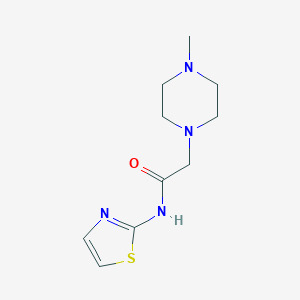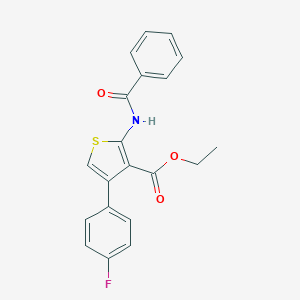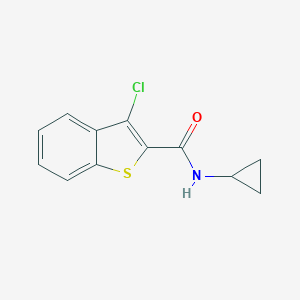
N-(3-(1H-imidazol-1-yl)propyl)-4-methoxy-3-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(1H-imidazol-1-yl)propyl)-4-methoxy-3-methylbenzenesulfonamide, also known as Ro 20-1724, is a selective inhibitor of cyclic nucleotide phosphodiesterase (PDE) type IV. This compound has been extensively studied for its potential therapeutic applications in various diseases, including asthma, chronic obstructive pulmonary disease (COPD), and inflammatory disorders.
Mechanism of Action
N-(3-(1H-imidazol-1-yl)propyl)-4-methoxy-3-methylbenzenesulfonamide 20-1724 selectively inhibits PDE type IV, which is responsible for the hydrolysis of cAMP. By inhibiting PDE type IV, N-(3-(1H-imidazol-1-yl)propyl)-4-methoxy-3-methylbenzenesulfonamide 20-1724 increases intracellular cAMP levels, leading to downstream effects such as activation of protein kinase A (PKA) and inhibition of pro-inflammatory cytokine production.
Biochemical and Physiological Effects:
N-(3-(1H-imidazol-1-yl)propyl)-4-methoxy-3-methylbenzenesulfonamide 20-1724 has been shown to have anti-inflammatory effects in various cell types, including airway smooth muscle cells, macrophages, and T cells. These effects are mediated through the increase in intracellular cAMP levels and subsequent activation of PKA. N-(3-(1H-imidazol-1-yl)propyl)-4-methoxy-3-methylbenzenesulfonamide 20-1724 has also been shown to have bronchodilatory effects in animal models of asthma and COPD.
Advantages and Limitations for Lab Experiments
N-(3-(1H-imidazol-1-yl)propyl)-4-methoxy-3-methylbenzenesulfonamide 20-1724 is a widely used tool compound in scientific research due to its selective inhibition of PDE type IV and its well-established synthesis method. However, one limitation of N-(3-(1H-imidazol-1-yl)propyl)-4-methoxy-3-methylbenzenesulfonamide 20-1724 is its relatively low potency compared to other PDE type IV inhibitors, which may require higher concentrations for effective inhibition.
Future Directions
Future research directions for N-(3-(1H-imidazol-1-yl)propyl)-4-methoxy-3-methylbenzenesulfonamide 20-1724 include investigating its potential therapeutic benefits in various inflammatory disorders, such as rheumatoid arthritis and psoriasis. Additionally, the development of more potent PDE type IV inhibitors may lead to improved therapeutic efficacy for N-(3-(1H-imidazol-1-yl)propyl)-4-methoxy-3-methylbenzenesulfonamide 20-1724 and other compounds in this class.
Synthesis Methods
N-(3-(1H-imidazol-1-yl)propyl)-4-methoxy-3-methylbenzenesulfonamide 20-1724 can be synthesized by reacting 4-methoxy-3-methylbenzenesulfonyl chloride with 1-(3-aminopropyl)imidazole in the presence of a base, followed by purification through column chromatography. This method has been reported in several scientific publications and has been shown to yield high purity N-(3-(1H-imidazol-1-yl)propyl)-4-methoxy-3-methylbenzenesulfonamide 20-1724.
Scientific Research Applications
N-(3-(1H-imidazol-1-yl)propyl)-4-methoxy-3-methylbenzenesulfonamide 20-1724 has been widely used in scientific research to investigate its potential therapeutic benefits. Studies have shown that N-(3-(1H-imidazol-1-yl)propyl)-4-methoxy-3-methylbenzenesulfonamide 20-1724 can inhibit PDE type IV activity, leading to an increase in intracellular cyclic AMP (cAMP) levels. This increase in cAMP has been shown to have anti-inflammatory effects, making N-(3-(1H-imidazol-1-yl)propyl)-4-methoxy-3-methylbenzenesulfonamide 20-1724 a promising therapeutic agent for inflammatory disorders.
properties
Product Name |
N-(3-(1H-imidazol-1-yl)propyl)-4-methoxy-3-methylbenzenesulfonamide |
|---|---|
Molecular Formula |
C14H19N3O3S |
Molecular Weight |
309.39 g/mol |
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-4-methoxy-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H19N3O3S/c1-12-10-13(4-5-14(12)20-2)21(18,19)16-6-3-8-17-9-7-15-11-17/h4-5,7,9-11,16H,3,6,8H2,1-2H3 |
InChI Key |
BBWKNVVAZTWALO-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCCCN2C=CN=C2)OC |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCCCN2C=CN=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Ethyl 5-methyl-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B275125.png)
![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B275129.png)
![methyl 2-(thiophene-2-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B275132.png)

![3,6-Dibenzyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B275136.png)

![8-Methyl-9-phenylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B275143.png)
![9-Phenylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B275146.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidine](/img/structure/B275147.png)
![9-(4-Methylphenyl)thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B275149.png)
